molecular formula C16H21FN2O5 B1340167 tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate CAS No. 250371-88-1

tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B1340167
CAS No.: 250371-88-1
M. Wt: 340.35 g/mol
InChI Key: ZYMMCZDHFJZAEQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate (CAS 250371-88-1) is a piperidine-based chemical building block protected by a tert-butoxycarbonyl (Boc) group. With a molecular formula of C16H21FN2O5 and a molecular weight of 340.35 g/mol, this compound is a solid that should be stored sealed in a dry environment at 2-8°C . This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry research. The presence of the nitro group and the fluorine atom on the phenyl ring makes it a valuable precursor for further functionalization, particularly through reduction reactions to create corresponding aniline derivatives or for use in nucleophilic aromatic substitution reactions. Piperidine derivatives are of significant research interest due to their prevalence in pharmaceuticals and biologically active compounds . The structural features of this molecule, including the fluorine atom, are often incorporated to fine-tune the metabolic stability, solubility, and binding affinity of drug candidates . The Boc-protected piperidine scaffold is a common feature in the development of potential therapeutic agents, and this specific nitrophenoxy derivative provides a handle for constructing more complex molecular architectures. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMMCZDHFJZAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476538
Record name tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate
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Molecular Weight

340.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

250371-88-1
Record name 1,1-Dimethylethyl 4-(2-fluoro-4-nitrophenoxy)-1-piperidinecarboxylate
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Record name tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate
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Record name tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate
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Preparation Methods

General Synthetic Route

The synthesis typically involves the nucleophilic aromatic substitution (SNAr) of a suitably protected piperidine derivative with a 2-fluoro-4-nitrophenol or its equivalent. The key steps are:

  • Step 1: Protection of Piperidine Nitrogen
    The piperidine nitrogen is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during substitution. This is commonly achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

  • Step 2: Nucleophilic Aromatic Substitution
    The Boc-protected piperidine (tert-butyl 4-hydroxypiperidine-1-carboxylate or similar) is reacted with 2-fluoro-4-nitrophenol or its activated derivative. The phenolic oxygen acts as a nucleophile, displacing a leaving group (often a halide or fluorine) on the aromatic ring to form the ether linkage at the 4-position of the piperidine ring.

  • Step 3: Purification
    The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

Detailed Reaction Conditions

Step Reagents & Conditions Description Notes
1 Piperidine + Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C Protection of piperidine nitrogen Mild conditions to avoid overreaction
2 Boc-protected piperidine + 2-fluoro-4-nitrophenol, base (e.g., potassium carbonate), solvent (e.g., DMF), room temperature to 60°C, 6–24 hours Nucleophilic aromatic substitution to form ether bond Base deprotonates phenol to enhance nucleophilicity
3 Purification by recrystallization or silica gel chromatography Isolation of pure product Solvent systems like ethyl acetate/hexane gradients used

Industrial Scale Considerations

  • The industrial synthesis mirrors the laboratory method but involves scale-up with optimized stirring, temperature control, and solvent recycling.
  • Reaction times and temperatures are carefully controlled to maximize yield and minimize impurities.
  • Purification may involve crystallization under controlled cooling or preparative chromatography.

Research Findings and Analytical Data

Spectroscopic Characterization

  • NMR Spectroscopy:
    • ^1H NMR confirms the presence of tert-butyl group (singlet near 1.4 ppm), aromatic protons, and piperidine ring protons.
    • ^13C NMR shows characteristic carbamate carbonyl (~154 ppm) and aromatic carbons, including signals influenced by the fluorine substituent.
  • Mass Spectrometry:
    Molecular ion peak consistent with molecular weight 340.35 g/mol.
  • Infrared Spectroscopy (FTIR):
    Strong absorption bands for carbamate C=O (~1700 cm^-1), nitro group (~1520 and 1350 cm^-1), and aromatic C–F stretching.

Reaction Yields and Purity

Parameter Typical Laboratory Scale Industrial Scale
Reaction Yield 70–85% 80–90% (optimized)
Purity (HPLC) >95% >98%
Reaction Time 12–24 hours 8–16 hours
Temperature Range 20–60°C 25–50°C

Mechanistic Insights and Optimization

  • The electron-withdrawing nitro group on the aromatic ring activates the fluorine substituent for nucleophilic aromatic substitution, facilitating the formation of the ether bond with the piperidine oxygen nucleophile.
  • The Boc protecting group on the piperidine nitrogen is crucial to prevent side reactions and to direct substitution selectively at the 4-position.
  • Base choice (e.g., potassium carbonate) and solvent polarity (DMF preferred) significantly influence reaction rate and yield.
  • Temperature control is essential to avoid decomposition of sensitive nitro groups and to minimize side products.

Summary Table of Preparation Method

Aspect Details
Starting Materials Piperidine, di-tert-butyl dicarbonate, 2-fluoro-4-nitrophenol
Key Reaction Nucleophilic aromatic substitution (SNAr)
Protecting Group tert-Butyl carbamate (Boc)
Base Potassium carbonate or triethylamine
Solvent Dimethylformamide (DMF), dichloromethane (DCM)
Temperature 0–60°C depending on step
Reaction Time 6–24 hours
Purification Recrystallization, silica gel chromatography
Yield 70–90% depending on scale and optimization
Analytical Confirmation NMR, MS, FTIR, HPLC

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Potassium tert-butoxide: Used as a base in nucleophilic substitution reactions.

    Palladium on carbon (Pd/C) and hydrogen: Used for the reduction of the nitro group to an amino group.

    Ammonium formate: Another reducing agent used in the reduction of the nitro group.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate is not well-documented. its reactivity can be attributed to the presence of functional groups such as the nitro group, which can undergo reduction, and the piperidine ring, which can participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of tert-Butyl Piperidine-1-carboxylate Derivatives

Compound Name Molecular Formula Substituent Molecular Weight Key Properties/Applications
tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate C₁₆H₂₀FN₂O₅ 2-fluoro-4-nitrophenoxy 354.35 Intermediate in pharmaceuticals; electron-deficient aromatic ring for SNAr reactions
tert-Butyl 4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate C₁₇H₂₃FN₂O₅ (2-fluoro-4-nitrophenoxy)methyl 354.37 Increased steric bulk and lipophilicity due to methylene spacer; potential for enhanced membrane permeability
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate C₁₆H₂₂N₂O₂ Phenylamino 274.36 Amine functionality enables nucleophilic reactivity; precursor in CNS drug candidates
tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate C₁₆H₂₂FNO₂ 4-fluorophenyl 279.35 Improved metabolic stability via fluorine substitution; used in PET tracer synthesis
tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate C₁₇H₂₀F₂NO₃ 2,4-difluorobenzoyl 339.34 Enhanced lipophilicity and binding affinity to hydrophobic enzyme pockets

Key Differences and Implications

Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluoro-4-nitrophenoxy group in the target compound provides strong electron-withdrawing effects, making it reactive in SNAr (nucleophilic aromatic substitution) reactions. In contrast, the phenylamino group (electron-donating) in tert-butyl 4-(phenylamino)piperidine-1-carboxylate favors electrophilic substitutions .

Fluorine Substitution Patterns: Mono-fluoro (e.g., 4-fluorophenyl) vs. di-fluoro (e.g., 2,4-difluorobenzoyl) substituents alter metabolic stability and binding kinetics. Difluoro derivatives often exhibit higher logP values, enhancing blood-brain barrier penetration .

Biological Activity

tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring, a tert-butyl group, and a nitrophenoxy moiety, suggests various biological activities. This article reviews its chemical properties, synthesis, and biological activities, supported by relevant case studies and research findings.

The molecular formula of this compound is C₁₆H₂₁FN₂O₅, with a molecular weight of approximately 340.3 g/mol. It is characterized by:

  • Boiling Point : 473.4 ± 25.0 °C
  • pKa Value : -1.86 ± 0.40, indicating its acidic nature in solution.

These properties suggest that the compound could engage in various chemical reactions, including nucleophilic substitutions and hydrolysis under specific conditions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:

  • Formation of the piperidine ring.
  • Introduction of the tert-butyl group.
  • Attachment of the nitrophenoxy moiety through electrophilic aromatic substitution.

This complexity allows for modifications that can enhance biological activity or selectivity against specific targets .

Preliminary studies indicate that this compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Molecular docking studies suggest potential binding affinities to various biological targets, which could lead to therapeutic applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally similar to this compound:

  • Anticancer Activity : A study on similar piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Compounds exhibited IC50 values ranging from 0.12 to 2.78 µM, indicating potent antiproliferative effects .
  • Neurotransmitter Interaction : Research indicates that compounds with similar structures can act as inhibitors at neurotransmitter receptors, suggesting a role in modulating neurological pathways .

Comparative Analysis

A comparative analysis with structurally related compounds reveals that:

Compound NameCAS NumberSimilarity IndexNotable Activity
tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate162035080.80Anticancer
tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylateN/A0.78Enzyme inhibition
tert-Butyl 6-nitro-1H-indole-1-carboxylateN/A0.71Antimicrobial

These compounds demonstrate varying degrees of biological activity, underscoring the potential for developing new therapeutics based on the piperidine framework .

Q & A

Basic: What are the recommended handling and storage protocols for tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate to ensure laboratory safety?

Answer:

  • Handling Precautions:
    • Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
    • Use fume hoods to avoid inhalation of dust or vapors. Respiratory protection (e.g., N95 masks) is advised during prolonged handling .
    • Avoid contact with oxidizing agents due to the nitro group’s potential reactivity .
  • Storage:
    • Store in a cool (2–8°C), dry environment under inert gas (e.g., argon) to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
    • Use amber glass vials to minimize light-induced degradation of the fluorinated aromatic moiety .

Basic: How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Answer:

  • Key Parameters:

    • Temperature: Maintain 0–5°C during nucleophilic substitution to minimize side reactions (e.g., nitro group reduction) .
    • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of the phenoxide intermediate .
    • Catalysts: Use potassium carbonate or cesium fluoride to deprotonate the hydroxyl group in the nitro-phenol precursor .
  • Yield Optimization Table:

    ParameterOptimal ConditionYield Improvement
    Reaction Temp0–5°C+15% vs. RT
    SolventAnhydrous DMF+20% vs. THF
    BaseCsF (2 eq.)+25% vs. K₂CO₃

Advanced: What methodologies are employed to resolve contradictions in spectral data (e.g., NMR, HPLC) during characterization?

Answer:

  • Contradiction Analysis:
    • NMR Discrepancies: Compare 1H^1H- and 13C^{13}C-NMR with computational predictions (e.g., ACD/Labs or ChemDraw). Deuterated solvents (CDCl₃) minimize signal splitting .
    • HPLC Purity Disputes: Use orthogonal methods (e.g., LC-MS with C18 columns and UV/ELSD detection) to distinguish degradation products .
  • Example Workflow:
    • Confirm molecular ion ([M+H]⁺) via high-resolution mass spectrometry (HRMS).
    • Assign stereochemistry via 2D NMR (COSY, NOESY) if piperidine ring conformation is ambiguous .

Advanced: How does the electronic nature of the 2-fluoro-4-nitrophenoxy substituent influence reactivity and stability in different solvents?

Answer:

  • Electronic Effects:

    • The nitro group is strongly electron-withdrawing, activating the phenoxy oxygen for nucleophilic substitution but increasing susceptibility to hydrolysis in protic solvents .
    • The fluoro group at the ortho position induces steric hindrance, slowing reactions requiring planar transition states (e.g., SN2 mechanisms) .
  • Stability in Solvents:

    SolventDegradation Rate (48h, 25°C)Primary Degradation Pathway
    DCM<5%None
    Methanol25%Boc cleavage
    Water (pH 7.4)40%Nitro reduction

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

  • Stepwise Purification:
    • Liquid-Liquid Extraction: Use ethyl acetate/water (3:1) to remove polar impurities (e.g., unreacted phenol) .
    • Column Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) gradient elution; Rf ≈ 0.3–0.4 .
    • Recrystallization: Dissolve in hot ethanol (60°C) and cool to −20°C for high-purity crystals (>98%) .

Advanced: What computational modeling approaches can predict the interaction of this compound with biological targets?

Answer:

  • Methods:
    • Molecular Docking (AutoDock Vina): Simulate binding to enzymes (e.g., kinases) using the nitro group as a hydrogen bond acceptor .
    • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values for structure-activity relationships .
  • Key Interactions Identified:
    • Fluorine’s hydrophobic contact with receptor pockets.
    • Piperidine’s conformational flexibility enabling induced-fit binding .

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